methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1226437-12-2
VCID: VC11978665
InChI: InChI=1S/C21H22N2O4/c1-5-27-14-7-8-16-15(11-14)17(12-19(22-16)21(24)26-4)23-18-10-13(2)6-9-20(18)25-3/h6-12H,5H2,1-4H3,(H,22,23)
SMILES: CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate

CAS No.: 1226437-12-2

Cat. No.: VC11978665

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate - 1226437-12-2

Specification

CAS No. 1226437-12-2
Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name methyl 6-ethoxy-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate
Standard InChI InChI=1S/C21H22N2O4/c1-5-27-14-7-8-16-15(11-14)17(12-19(22-16)21(24)26-4)23-18-10-13(2)6-9-20(18)25-3/h6-12H,5H2,1-4H3,(H,22,23)
Standard InChI Key YSCUGJWJBGPQKC-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate

  • Molecular Formula: C22_{22}H23_{23}N3_3O5_5

  • Molecular Weight: 409.44 g/mol

  • Key Substituents:

    • Ethoxy group at position 6

    • Carboxylate methyl ester at position 2

    • 2-Methoxy-5-methylphenylamino group at position 4

Synthesis and Structural Optimization

Key Reaction Conditions

  • Temperature: 80–150°C for cyclization and substitution .

  • Catalysts: p-Toluenesulfonic acid (microwave-assisted synthesis) .

  • Yield: 60–85% for analogous quinoline derivatives .

Biological Activity and Applications

P-Glycoprotein Inhibition

6-Methoxy-2-arylquinolines demonstrate P-gp inhibition, reversing multidrug resistance in cancer cells . Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate may share this activity due to its hydrophobic substituents .

Antisecretory and Anti-Ulcer Effects

4-Amino-3-quinolinecarboxylates exhibit gastric acid secretion inhibition. The methyl and methoxy groups in this compound could enhance binding to H+^+/K+^+-ATPase .

Structure-Activity Relationship (SAR)

  • Position 6 (Ethoxy): Increases lipophilicity and bioavailability .

  • Position 4 (Amino Substituent): The 2-methoxy-5-methylphenyl group enhances receptor binding via π-π interactions .

  • Position 2 (Carboxylate Ester): Improves metabolic stability compared to free acids .

Pharmacokinetic and Toxicity Profiles

  • ADME Properties:

    • Absorption: High intestinal absorption (predicted LogP ~3.5) .

    • Metabolism: Likely hydrolyzed by esterases to the carboxylic acid derivative .

  • Toxicity: No empirical data available; similar compounds show moderate hepatotoxicity at high doses .

Comparative Analysis with Analogues

CompoundIC50_{50} (µM)LogPKey Features
This compoundN/A~3.5High lipophilicity, ester stability
6-Methoxy-2-arylquinoline 0.123.2P-gp inhibition
Ethyl 4-anilinoquinoline-3-carboxylate 0.612.8Antisecretory activity

Future Directions

  • In Vivo Studies: Evaluate antimalarial efficacy in animal models.

  • Structural Modifications: Explore replacing the ethoxy group with halogens for enhanced activity .

  • Formulation Development: Nanoemulsions to improve solubility .

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